molecular formula C35H25N3O B378951 N~1~-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-1-NAPHTHAMIDE

N~1~-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-1-NAPHTHAMIDE

Cat. No.: B378951
M. Wt: 503.6g/mol
InChI Key: ANXSBSDXNGSTLR-UHFFFAOYSA-N
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Description

N~1~-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-1-NAPHTHAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with benzyl, cyano, and diphenyl groups, and a naphthamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-1-NAPHTHAMIDE typically involves multi-step organic reactionsThe final step involves the coupling of the pyrrole derivative with a naphthamide precursor under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-1-NAPHTHAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N~1~-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-1-NAPHTHAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-1-NAPHTHAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives with various substituents, such as:

Uniqueness

N~1~-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-1-NAPHTHAMIDE is unique due to its specific combination of substituents and the presence of the naphthamide moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C35H25N3O

Molecular Weight

503.6g/mol

IUPAC Name

N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C35H25N3O/c36-23-31-32(27-16-6-2-7-17-27)33(28-18-8-3-9-19-28)38(24-25-13-4-1-5-14-25)34(31)37-35(39)30-22-12-20-26-15-10-11-21-29(26)30/h1-22H,24H2,(H,37,39)

InChI Key

ANXSBSDXNGSTLR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=C(C(=C2NC(=O)C3=CC=CC4=CC=CC=C43)C#N)C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C(=C2NC(=O)C3=CC=CC4=CC=CC=C43)C#N)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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